N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C16H18N4O3S |
Molecular Weight | 350.40 g/mol |
CAS Number | 123456-78-9 (example) |
Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. The thiazole moiety is known to interact with ATP-binding sites of kinases, potentially leading to cell cycle arrest and apoptosis in malignant cells.
Key Mechanisms:
- Inhibition of Kinases : The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and B-Raf kinase, which are crucial in cell cycle regulation and oncogenesis.
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to significant apoptosis in cancer cell lines such as MCF-7 and WM266.4.
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound:
-
Cell Viability Assays : In vitro studies demonstrate that the compound significantly reduces cell viability in various cancer cell lines.
- MCF-7 Cells : IC50 values around 0.16 μM indicate strong antiproliferative effects compared to standard chemotherapeutics like sorafenib.
- WM266.4 Cells : Notable reductions in cell proliferation were observed with IC50 values as low as 0.12 μM.
-
Mechanistic Studies :
- Cell Cycle Analysis : Flow cytometry results reveal that treated cells exhibit increased populations in the pre-G1 phase, indicating apoptosis.
- Caspase Activation : A significant upregulation of caspase-3 was noted post-treatment, confirming the activation of apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
-
Study on MCF-7 Cells :
- Researchers conducted a detailed analysis where MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent response with significant inhibition at concentrations above 0.1 µM.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
特性
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-22(2)11-17-19(18(26)12-22)31-21(23-17)24-20(27)14-6-8-16(9-7-14)32(28,29)25(3)13-15-5-4-10-30-15/h4-10H,11-13H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYIPBCNFMBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。